

dl-O-Phosphoserine: A Versatile Tool for Interrogating Post-Translational Modifications

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Compound of Interest

Compound Name: *dl-O-Phosphoserine*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a ubiquitous post-translational modification (PTM), plays a pivotal role in regulating a vast array of cellular processes, from signal transduction and cell division to metabolism and apoptosis.[1] The reversible addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by kinases and removed by phosphatases, acts as a molecular switch that modulates protein function, localization, and interaction with other biomolecules.[2][3] **dl-O-Phosphoserine**, a racemic mixture of the phosphorylated form of the amino acid serine, and its stereoisomers serve as invaluable tools for dissecting the complexities of protein phosphorylation and the enzymes that govern this critical cellular event. [4] These application notes provide a comprehensive overview of the uses of **dl-O-Phosphoserine** and its analogs in research and drug development, complete with detailed experimental protocols and quantitative data to facilitate experimental design and interpretation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **dl-O-Phosphoserine** is essential for its effective use in experimental settings.

Property	Value	Reference
Molecular Formula	C3H8NO6P	[5][6]
Molecular Weight	185.07 g/mol	[5]
Melting Point	228 °C	[5][6]
Water Solubility	71 mg/mL	[7]
Appearance	White to faint beige crystalline powder	[8]

Applications in Post-Translational Modification Research

dl-O-Phosphoserine and its derivatives are employed in a multitude of applications to probe the intricacies of protein phosphorylation.

Kinase and Phosphatase Assays

O-Phosphoserine is a fundamental component in assays designed to characterize the activity of protein kinases and phosphatases. It can be used as a substrate, a competitor, or a standard in various assay formats.

a. Kinase Assays: While kinases phosphorylate serine residues within a protein or peptide context, O-Phosphoserine itself is not a direct substrate. However, peptides containing serine are used as substrates, and the resulting O-Phosphoserine product is detected. It can also be used as a competitor in certain kinase assays to understand substrate binding.

b. Phosphatase Assays: O-Phospho-L-serine is a direct substrate for serine/threonine phosphatases. The enzymatic dephosphorylation reaction yields serine and inorganic phosphate, the latter of which can be quantified to measure phosphatase activity.[9]

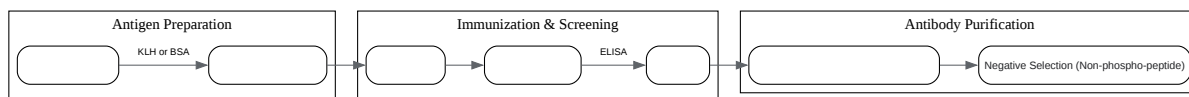
Quantitative Data for Phosphatase Inhibition:

Compound	Enzyme	IC50	Notes	Reference
p-chloromercuriphenylsulfonic acid (CMPSA)	Phosphoserine Phosphatase	9 μ M	Noncompetitive inhibitor with L-phosphoserine as substrate. >300-fold less potent with D-phosphoserine.	[9]
Glycerylphosphorylcholine	Phosphoserine Phosphatase	18 μ M	Uncompetitive inhibitor.	[9]
Fluoride ion	Phosphoserine Phosphatase	770 μ M	May bind to the active site.	[9]

Generation of Phospho-Specific Antibodies

Phospho-specific antibodies are indispensable tools for detecting and quantifying phosphorylated proteins. Synthetic peptides containing O-Phosphoserine are used as immunogens to elicit an antibody response that specifically recognizes the phosphorylated epitope.[1][10]

Workflow for Phospho-Specific Antibody Production:



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Workflow for generating phospho-specific antibodies.

Site-Specific Incorporation into Recombinant Proteins

A groundbreaking application of phosphoserine is its direct incorporation into recombinant proteins during translation.[11] This is achieved through genetic code expansion (GCE), where an orthogonal translation system (OTS) is engineered to recognize a specific codon (e.g., the amber stop codon, TAG) and insert phosphoserine instead of terminating translation.[12][13] This technology allows for the production of homogeneously phosphorylated proteins for structural and functional studies.

Quantitative Yields of Recombinant Phosphoproteins:

Protein	Phosphorylation Sites	Expression System	Yield	Reference
sfGFP	Single pSer	E. coli (RF1-deficient)	~100–200 mg/L	[12][13]
sfGFP	Single and Double pSer	pSer-3.1G system	~400 mg/L (singly), ~200 mg/L (doubly)	[14]
STING (139-379)	Doubly phosphorylated	pSer-3.1G system	Sufficient for structural studies	[14]
BAD	Triply phosphorylated	pSer-3.1G system	Sufficient for structural studies	[14]

Experimental Protocols

Protocol 1: In Vitro Phosphatase Assay

This protocol describes a colorimetric assay to measure the activity of a serine/threonine phosphatase using O-Phospho-L-serine as a substrate.

Materials:

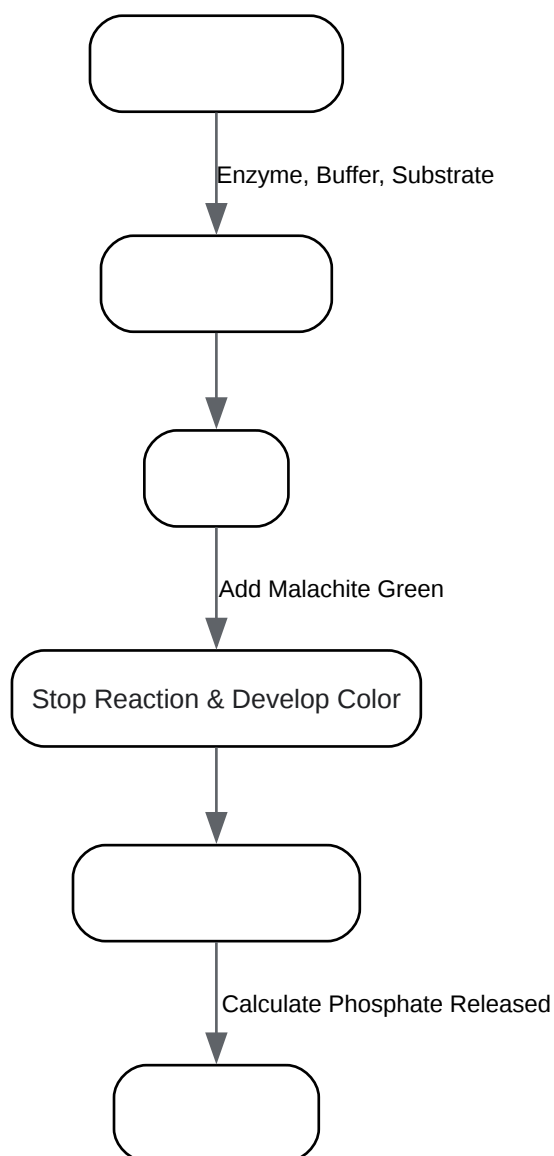
- Purified serine/threonine phosphatase
- O-Phospho-L-serine solution (substrate)
- Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl₂)

- Malachite Green reagent for phosphate detection
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the phosphatase assay buffer and the purified phosphatase enzyme in a 96-well plate.
- Initiate the reaction by adding the O-Phospho-L-serine substrate to the desired final concentration.
- Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time period (e.g., 10-30 minutes).
- Stop the reaction by adding the Malachite Green reagent. This reagent also forms a colored complex with the released inorganic phosphate.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
- Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known concentrations of inorganic phosphate.

Workflow for a Phosphatase Assay:



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A generalized workflow for an in vitro phosphatase assay.

Protocol 2: Site-Specific Incorporation of Phosphoserine into Proteins

This protocol outlines the general steps for producing a protein with a site-specifically incorporated phosphoserine using a genetic code expansion system in *E. coli*.

Materials:

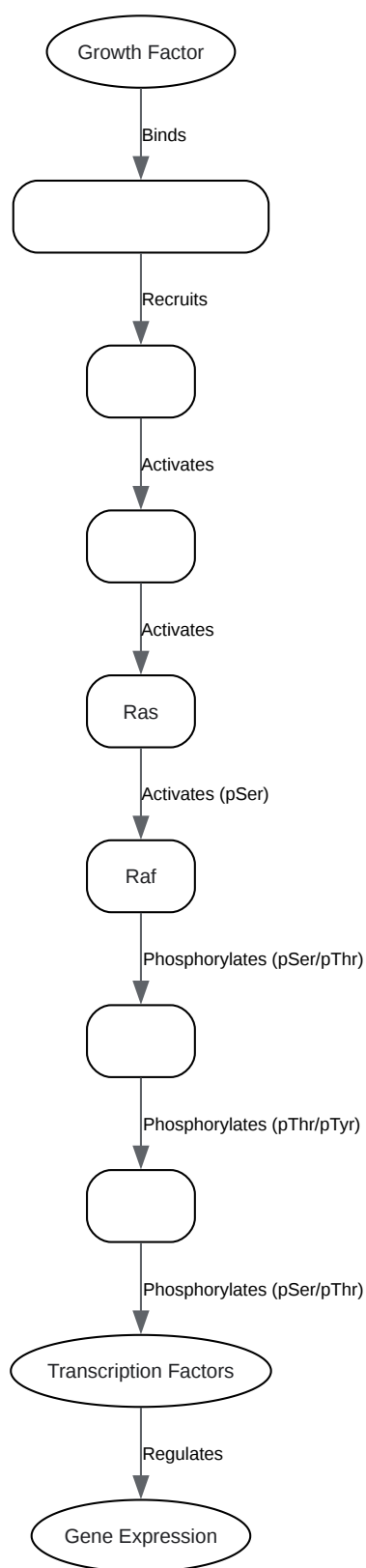
- E. coli strain engineered for phosphoserine incorporation (e.g., a strain with a deleted release factor 1 and containing the orthogonal translation system).[12][13]
- Expression plasmid encoding the gene of interest with a TAG codon at the desired phosphorylation site.
- Plasmid encoding the orthogonal tRNA synthetase/tRNA pair for phosphoserine.
- Appropriate growth media and antibiotics.
- Inducing agent (e.g., IPTG).
- Protein purification reagents (e.g., chromatography columns).

Procedure:

- Co-transform the engineered E. coli strain with the expression plasmid for the protein of interest and the plasmid for the orthogonal translation system.
- Grow the transformed cells in a suitable culture medium to the desired optical density.
- Induce protein expression by adding the inducing agent (e.g., IPTG). O-Phosphoserine is often not required in the media as engineered strains can synthesize it endogenously.[13]
- Continue to grow the cells for a specified period at an optimal temperature for protein expression.
- Harvest the cells by centrifugation.
- Lyse the cells and purify the recombinant phosphoprotein using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
- Verify the incorporation of phosphoserine and the purity of the protein using techniques such as SDS-PAGE with Phos-tag™ gels, Western blotting with phospho-specific antibodies, and mass spectrometry.[11]

Signaling Pathway Example: The MAP Kinase Cascade

Phosphorylation of serine and threonine residues is a hallmark of many signaling pathways, including the Mitogen-Activated Protein (MAP) Kinase cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival.



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Simplified MAP Kinase signaling pathway highlighting serine/threonine phosphorylation.

Conclusion

dl-O-Phosphoserine and its analogs are powerful and versatile reagents for the study of protein phosphorylation. From elucidating the kinetics of kinases and phosphatases to enabling the production of homogeneously phosphorylated proteins for structural biology, these tools are essential for advancing our understanding of the critical role of this post-translational modification in health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complexities of phosphorylation-dependent cellular regulation.

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